![molecular formula C12H8BrN3O2S B11829257 Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate](/img/structure/B11829257.png)
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using reagents like sodium iodide in acetone.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: It is used in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-based molecules. Compared to these compounds, Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties .
Biological Activity
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following molecular formula: C12H8BrN3O2S . It features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant pharmacological properties. The presence of the bromine atom and the thiophene ring contributes to its unique chemical behavior and potential biological activity .
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. For instance, one method includes the reaction of 6-bromopyrazolo[1,5-a]pyrimidine with thiophene-2-carboxylic acid derivatives in the presence of coupling agents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In a study assessing its efficacy against common pathogens, it showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. It demonstrated a capacity to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition were found to be comparable to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo and thiophene rings can significantly influence its pharmacological profile. For example, modifications at the 6-position of the pyrazolo ring or changes in the carboxylate group have been shown to enhance specific biological activities .
Case Studies
- Anticancer Evaluation : A study involving several derivatives of pyrazolo[1,5-a]pyrimidines reported that this compound exhibited selective cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 10 µM.
- Inhibition of COX Enzymes : In a comparative analysis with standard NSAIDs like celecoxib, this compound showed similar IC50 values against COX-2 (0.04 µmol), indicating its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C12H8BrN3O2S |
---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8BrN3O2S/c1-18-12(17)10-2-7(6-19-10)9-4-15-16-5-8(13)3-14-11(9)16/h2-6H,1H3 |
InChI Key |
XGDVBPREVMYZBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C3N=CC(=CN3N=C2)Br |
Origin of Product |
United States |
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